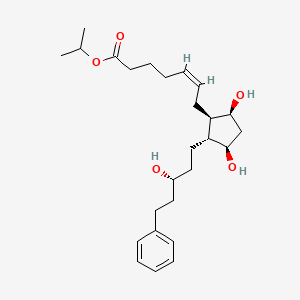

15(S)-Latanoprost

Description

Properties

IUPAC Name |

propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXICVAJURFBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861307 | |

| Record name | Propan-2-yl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155551-81-8 | |

| Record name | 1-Methylethyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-5-heptenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155551-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Biological activity of 15(S)-Latanoprost on prostaglandin F receptors

An In-depth Technical Guide on the Biological Activity of 15(S)-Latanoprost on Prostaglandin F Receptors

Introduction

Latanoprost is a potent prostaglandin F2α (PGF2α) analogue widely prescribed for the treatment of open-angle glaucoma and ocular hypertension.[1][2][3] It functions as a selective agonist for the prostaglandin F (FP) receptor.[1][3][4][5] Latanoprost is administered as an isopropyl ester prodrug, which readily penetrates the cornea and is subsequently hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][3][4][6] The primary therapeutic effect of latanoprost acid is the reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor through the uveoscleral pathway.[2][3][5]

The stereochemistry of the hydroxyl group at the 15th carbon is critical for its biological activity. The clinically used and more potent form is the 15(R) epimer. This guide focuses on the biological activity of This compound , an epimer where the hydroxyl group at carbon 15 is inverted relative to latanoprost.[7][8] This document provides a detailed examination of its binding affinity, functional activity, and downstream signaling effects on the FP receptor, targeted at researchers and drug development professionals.

Binding Affinity to Prostaglandin F (FP) Receptors

The initial step in the mechanism of action for any prostaglandin analogue is its binding to the target receptor. The binding affinity of latanoprost acid and its 15(S) epimer to the FP receptor has been quantified, revealing a significant difference in their interaction with the receptor's binding pocket. This compound demonstrates a lower affinity for the FP receptor compared to latanoprost acid.

Table 1: FP Receptor Binding Affinity of Latanoprost Acid and this compound Acid

| Compound | Parameter | Value (nM) | Assay System |

| Latanoprost Acid | IC50 | 3.6[7] | Cat Iris Sphincter Muscle |

| This compound Acid | IC50 | 24[7][8] | Cat Iris Sphincter Muscle |

| Latanoprost Acid | Ki | 98[9] | Recombinant Human FP Receptors |

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Experimental Protocol: FP Receptor Binding Assay

A common method to determine binding affinity is the competitive radioligand binding assay.

-

Preparation of Receptor Source: A tissue homogenate or cell membrane preparation expressing FP receptors (e.g., cat iris sphincter muscle, or cells recombinantly expressing the human FP receptor) is prepared.

-

Radioligand: A radiolabeled prostaglandin, such as [3H]-PGF2α, is used as the ligand that will bind to the FP receptors.

-

Competition: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (e.g., latanoprost acid, this compound acid).

-

Separation: After incubation reaches equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Activity at FP Receptors

Following binding, an agonist activates the receptor to initiate a cellular response. Latanoprost acid is a full and selective agonist at the FP receptor.[10] The functional activity of this compound acid has also been characterized, indicating it acts as an agonist, albeit with lower potency compared to latanoprost.

Table 2: Functional Activity of Latanoprost Acid and this compound Acid at FP Receptors

| Compound | Parameter | Value (nM) | Assay System / Response Measured |

| Latanoprost Acid | EC50 | 10 - 124[9][11] | Phosphoinositide Turnover / Ca2+ Mobilization |

| This compound Acid | IC50 | 24[8] | Relaxation of Cat Iris Sphinctter Muscle |

EC50: Half-maximal effective concentration.

Experimental Protocol: Phosphoinositide (PI) Turnover Assay

This functional assay measures a key step in the Gq-protein signaling cascade initiated by FP receptor activation.

-

Cell Culture and Labeling: Cells endogenously or recombinantly expressing FP receptors (e.g., human ciliary muscle cells) are cultured.[9] The cells are incubated overnight with a radiolabeled precursor, such as [3H]-myo-inositol, which is incorporated into the cell membrane phospholipids.

-

Agonist Stimulation: The cells are washed and then stimulated with various concentrations of the agonist (e.g., latanoprost acid) for a defined period, typically in the presence of lithium chloride (LiCl) to prevent the breakdown of inositol monophosphates.

-

Extraction: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates (IPs) are extracted.

-

Separation and Quantification: The total IPs are separated from other cellular components using anion-exchange chromatography. The radioactivity of the IP fraction is quantified by liquid scintillation counting.

-

Data Analysis: The amount of radioactivity is plotted against the logarithm of the agonist concentration. The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined using non-linear regression.

Downstream Signaling Pathways

The prostaglandin FP receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the Gαq subunit.[12][13][14] Activation by an agonist like latanoprost acid triggers a well-defined signaling cascade.

-

Gq Protein Activation: Agonist binding induces a conformational change in the FP receptor, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the enzyme phospholipase C.[12]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm.[12][15]

-

Protein Kinase C (PKC) Activation: DAG and the increased intracellular Ca2+ levels synergistically activate Protein Kinase C, which then phosphorylates various downstream target proteins, leading to the ultimate cellular response.[13]

Beyond the primary Gq pathway, FP receptor activation has also been linked to other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K-Akt-mTOR pathways, which can influence processes like cell growth and extracellular matrix remodeling.[6][15][16]

Caption: Primary Gq signaling pathway activated by FP receptor agonists.

Physiological Effects: Intraocular Pressure Reduction

The culmination of FP receptor activation in the eye is the lowering of IOP. This is achieved primarily by remodeling the extracellular matrix within the ciliary muscle and sclera, which increases the outflow of aqueous humor via the uveoscleral pathway.[1][5][17] While latanoprost is highly effective, studies on this compound show a markedly reduced physiological effect, consistent with its lower receptor affinity and potency.

Table 3: Effect on Intraocular Pressure (IOP)

| Compound | Dose / Regimen | IOP Reduction | Species |

| Latanoprost | 0.005% once daily | 22% - 39% from baseline[3] | Human |

| This compound | 3 µg (single dose) | 1 mmHg[7][8] | Cynomolgus Monkey |

Integrated Experimental and Logical Workflows

The evaluation of a compound like this compound follows a logical progression from in vitro characterization to in vivo validation.

Caption: General experimental workflow for characterizing FP receptor agonists.

The overall mechanism, from prodrug administration to physiological effect, highlights the critical role of the FP receptor.

Caption: Logical flow from prodrug administration to IOP reduction.

Conclusion

The biological activity of this compound at the prostaglandin F receptor is significantly attenuated compared to its clinically utilized 15(R) epimer. Quantitative data reveals that this compound acid has an approximately 6.7-fold lower binding affinity (IC50 of 24 nM vs 3.6 nM) for the FP receptor.[7] This reduced affinity translates to a weaker functional response and a substantially diminished physiological effect on intraocular pressure.[7][8] While it still acts as an agonist, its lower potency underscores the critical importance of the stereochemical configuration at the 15th carbon for optimal receptor interaction and therapeutic efficacy. These findings are crucial for drug design and development, highlighting that even minor stereochemical changes can have profound impacts on the pharmacological profile of prostaglandin analogues.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 3. Latanoprost - Wikipedia [en.wikipedia.org]

- 4. google.com [google.com]

- 5. droracle.ai [droracle.ai]

- 6. immune-system-research.com [immune-system-research.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. cellagentech.com [cellagentech.com]

- 12. What are PTGFR modulators and how do they work? [synapse.patsnap.com]

- 13. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 14. Ligand-induced activation and G protein coupling of prostaglandin F2α receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

The Pharmacokinetic Profile and Metabolic Fate of 15(S)-Latanoprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension.[1][2] As an isopropyl ester prodrug, latanoprost is administered topically and undergoes rapid hydrolysis to its biologically active form, latanoprost acid, to exert its therapeutic effect.[1][2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of 15(S)-Latanoprost, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling pathways.

Pharmacokinetics

Latanoprost is designed for local activity within the eye, with systemic exposure being minimal and transient.[4][5] Its pharmacokinetic profile is characterized by efficient corneal absorption and rapid conversion to the active acid, followed by systemic metabolism and elimination.[6][7]

Absorption

Following topical administration as an ophthalmic solution, latanoprost is absorbed through the cornea.[1][6] The prodrug design enhances its lipophilicity, facilitating penetration into ocular tissues.[8] Peak concentrations of the active latanoprost acid in the aqueous humor are typically reached approximately two hours after administration.[1][2][6]

Distribution

The volume of distribution for latanoprost acid in humans is approximately 0.16 ± 0.02 L/kg.[1][6] After local administration, latanoprost acid can be measured in the aqueous humor for the first few hours and only for a short duration in the plasma.[6]

Metabolism

The primary metabolic pathway of latanoprost begins with its hydrolysis.

-

Activation: In the cornea, esterases rapidly hydrolyze the isopropyl ester prodrug, latanoprost, to its biologically active form, latanoprost acid.[1][2][5]

-

Systemic Metabolism: Latanoprost acid that reaches the systemic circulation is primarily metabolized in the liver via fatty acid β-oxidation.[1][2][6] This process results in the formation of the main metabolites, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid.[2][7]

Excretion

The elimination of latanoprost acid from human plasma is rapid, with a half-life of approximately 17 minutes.[1][6] The metabolites are primarily excreted via the kidneys.[1][7] Following topical administration, about 88% of the administered dose is recovered in the urine.[1][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of latanoprost acid in humans.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Aqueous Humor (Human)

| Parameter | Value | Reference(s) |

| Peak Concentration (Cmax) | 15-30 ng/mL | [4] |

| Time to Peak Concentration (Tmax) | ~2 hours | [1][2][6] |

| Elimination Half-life (t½) | 2-3 hours | [4] |

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Plasma (Human)

| Parameter | Value | Reference(s) |

| Peak Concentration (Cmax) | 53 pg/mL | [4][5][9] |

| Time to Peak Concentration (Tmax) | ~5 minutes | [4][5][9] |

| Elimination Half-life (t½) | 17 minutes | [1][2][4][6] |

| Volume of Distribution (Vd) | 0.16 ± 0.02 L/kg | [1][6][9] |

| Systemic Clearance | ~7 mL/min/kg | [1][6][7][9] |

Experimental Protocols

The characterization of latanoprost's pharmacokinetics and metabolism relies on a variety of experimental designs and analytical techniques.

In Vivo Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic studies are often conducted in animal models such as New Zealand White rabbits and beagle dogs to assess plasma and ocular tissue concentrations.[10][11][12]

-

Study Design: A typical study involves the administration of a single drop of latanoprost ophthalmic solution to the eyes of the animals.[10][11][12]

-

Sample Collection: Blood and ocular tissue samples (aqueous humor, vitreous humor, cornea, iris-ciliary body, etc.) are collected at predetermined time points post-administration (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours).[10][11][12]

-

Analysis: The concentration of latanoprost acid in the collected biological matrices is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

Human Clinical Pharmacokinetic Studies

Human studies are essential to determine the pharmacokinetic profile in the target population.

-

Study Design: Open-label studies are conducted in healthy volunteers or patients with ocular hypertension or glaucoma.[14]

-

Dosing: A single dose or multiple doses of latanoprost ophthalmic solution are administered.[14]

-

Sample Collection: Blood samples are collected at various time points post-dose (e.g., predose, and 5, 15, 30, 45, and 60 minutes postdose) to capture the rapid systemic absorption and elimination of latanoprost acid.[14] Aqueous humor samples may be collected from patients undergoing cataract surgery.[4]

-

Analysis: Plasma and aqueous humor concentrations of latanoprost acid are determined using sensitive analytical methods like radioimmunoassay or LC-MS/MS.[4][14]

Analytical Methodology for Quantification

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is a common and robust method for the quantification of latanoprost and its metabolites.[13][15][16][17]

-

Sample Preparation: Biological samples typically undergo a protein precipitation and/or liquid-liquid extraction or solid-phase extraction step to isolate the analytes of interest.

-

Chromatographic Separation: A reversed-phase C18 column is often used for separation with a mobile phase consisting of an aqueous component (e.g., water with a pH modifier like acetic or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[13][15]

-

Detection: UV detection can be used, typically at a wavelength of around 210 nm.[15][16] For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) operated in multiple reaction monitoring (MRM) mode is employed.[13]

Visualizations

Metabolic Pathway of Latanoprost

Caption: Metabolic activation and systemic clearance of latanoprost.

Experimental Workflow for Pharmacokinetic Analysis

Caption: A generalized workflow for a clinical pharmacokinetic study of latanoprost.

Latanoprost Signaling Pathway

Caption: Signaling cascade initiated by latanoprost acid binding to the FP receptor.

Conclusion

This compound exhibits a well-defined pharmacokinetic and metabolic profile that is optimized for its topical route of administration and localized therapeutic action in the eye. Its efficient conversion to the active latanoprost acid, followed by rapid systemic clearance and elimination, minimizes the potential for systemic side effects. A thorough understanding of these processes is critical for the continued development and optimization of prostaglandin analogues in the treatment of glaucoma and ocular hypertension.

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Latanoprost - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. mims.com:443 [mims.com:443]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. CAS 145773-22-4: this compound | CymitQuimica [cymitquimica.com]

- 9. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Pharmacokinetics and Pharmacology of Latanoprost 0.005% without Benzalkonium Chloride Vs Latanoprost 0.005% with Benzalkonium Chloride in New Zealand White Rabbits and Beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. [PDF] Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid | Semantic Scholar [semanticscholar.org]

- 16. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Therapeutic Potential of 15(S)-Latanoprost in Ocular Hypertension: A Technical Guide

Introduction

Ocular hypertension, characterized by elevated intraocular pressure (IOP) without detectable optic nerve damage or visual field loss, is a significant risk factor for the development of primary open-angle glaucoma, a leading cause of irreversible blindness worldwide.[1] The primary therapeutic goal in managing ocular hypertension is to lower IOP to mitigate the risk of glaucomatous progression.[2] 15(S)-Latanoprost, a synthetic prostaglandin F2α analog, has emerged as a first-line treatment for ocular hypertension and open-angle glaucoma due to its potent IOP-lowering efficacy, convenient once-daily dosing, and favorable safety profile.[1][3] This technical guide provides an in-depth overview of the therapeutic potential of this compound, focusing on its mechanism of action, pharmacokinetic profile, clinical efficacy, and the experimental protocols used to evaluate its effects.

Mechanism of Action

Latanoprost is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][3][4] Latanoprost acid is a selective prostanoid FP receptor agonist.[5][6] The primary mechanism by which latanoprost lowers IOP is by increasing the uveoscleral outflow of aqueous humor.[2][5][7] This is achieved through several proposed mechanisms:

-

Remodeling of the Extracellular Matrix: Binding of latanoprost acid to FP receptors on ciliary muscle cells is believed to induce the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3.[3] These enzymes remodel the extracellular matrix of the ciliary muscle and sclera, reducing collagen types I, III, and IV, as well as fibronectin and laminin.[3][8] This remodeling increases the spaces between ciliary muscle bundles, thereby reducing hydraulic resistance and facilitating the outflow of aqueous humor through the uveoscleral pathway.[5][8]

-

Ciliary Muscle Relaxation: Latanoprost may also induce relaxation of the ciliary smooth muscles, further contributing to the increased uveoscleral outflow.[3][5]

Pharmacokinetics

-

Absorption and Distribution: Latanoprost is well absorbed through the cornea.[7] Peak concentrations of the active latanoprost acid in the aqueous humor are reached approximately two hours after topical administration.[3]

-

Metabolism: As a prodrug, latanoprost is completely hydrolyzed to latanoprost acid in the cornea.[3][7] The active acid that reaches systemic circulation is rapidly metabolized in the liver via fatty acid β-oxidation to 1,2-dinor and 1,2,3,4-tetranor metabolites.[3]

-

Excretion: The metabolites of latanoprost are primarily eliminated through the kidneys.[3] The plasma half-life of latanoprost acid is very short, approximately 17 minutes, minimizing the risk of systemic side effects.[3][4]

Data Presentation

The efficacy of this compound in reducing IOP has been extensively evaluated in numerous clinical trials. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Efficacy of Latanoprost in IOP Reduction

| Treatment Group | Baseline IOP (mmHg) | IOP Reduction from Baseline | Study Duration | Reference |

| Latanoprost 0.005% | 23.5 ± 2.2 | 5.4 ± 2.9 mmHg | 1 year | [9] |

| Latanoprost 0.005% | Not specified | 22% to 39% | 1 to 12 months | [7] |

| Latanoprost 0.005% | Not specified | 30.2% | 3 months | [10] |

| Timolol 0.5% | Not specified | 26.9% | 3 months | [10] |

| Latanoprost 50 µg/mL | ~25 | -10.13 mmHg (8 a.m.), -8.90 mmHg (4 p.m.) | 4 weeks | [11] |

| Latanoprost 75 µg/mL | ~25 | -9.59 mmHg (8 a.m.), -8.29 mmHg (4 p.m.) | 4 weeks | [11] |

| Latanoprost 100 µg/mL | ~25 | -10.02 mmHg (8 a.m.), -8.81 mmHg (4 p.m.) | 4 weeks | [11] |

| Latanoprost 125 µg/mL | ~25 | -9.06 mmHg (8 a.m.), -8.34 mmHg (4 p.m.) | 4 weeks | [11] |

| Preservative-free Latanoprost | Not specified | -8.8 mmHg (peak), -8.6 mmHg (trough) | 12 weeks | [12] |

| Preserved Latanoprost | Not specified | -8.2 mmHg (peak), -8.1 mmHg (trough) | 12 weeks | [12] |

Table 2: Common Adverse Events of Latanoprost Compared to Other Prostaglandin Analogs

| Adverse Event | Latanoprost | Bimatoprost | Travoprost | Reference |

| Conjunctival Hyperemia | Lower incidence | Higher incidence | Higher incidence | [13] |

Experimental Protocols

The preclinical and clinical evaluation of this compound involves a variety of experimental models and protocols.

Animal Models

-

Species: Rabbits, dogs, and monkeys are commonly used animal models for studying the effects of latanoprost on IOP.[14][15][16]

-

Induction of Ocular Hypertension: In some studies, ocular hypertension is experimentally induced. For example, in rabbits, this can be achieved by the oral administration of tap water (70 mL/kg) via an orogastric tube.[14]

-

Drug Administration: Latanoprost is typically administered as a topical eye drop (e.g., 0.005% solution).[4][14][15] The contralateral eye often receives a saline control.[15]

-

IOP Measurement: Intraocular pressure is measured at various time points before and after drug administration using a tonometer.[14]

-

Example Protocol (Dogs): In a study with beagle dogs, 100 µL of 0.005% latanoprost eye drops were administered to one eye twice daily for 14 days, with the other eye receiving saline. IOP was measured in conscious animals before the next dose.[15]

Cell-Based Assays

-

Cell Lines: Cultured human ciliary smooth muscle cells are utilized to investigate the molecular mechanisms of latanoprost.

-

Assays: These cells can be treated with latanoprost acid to study its effects on gene expression (e.g., MMPs), protein synthesis, and cell morphology.[3] For instance, studies have shown that latanoprost can reduce collagen I, III, and IV, hyaluronans, fibronectin, and laminin, and increase MMP-2 and MMP-3 and plasmin in these cultured cells.[3]

Clinical Trial Design

-

Study Population: Patients with primary open-angle glaucoma or ocular hypertension, typically with a baseline IOP within a specified range (e.g., ≥ 24 mmHg and ≤ 36 mmHg).[11]

-

Study Design: Randomized, double-masked, parallel-group, or crossover designs are common.[7][17][18]

-

Intervention: Patients are randomized to receive different treatments, such as various concentrations of latanoprost, latanoprost with or without preservatives, or latanoprost compared to another active comparator (e.g., timolol, brimonidine).[10][11][12][18] The standard dosage is one drop of 0.005% latanoprost in the affected eye(s) once daily in the evening.[2][3]

-

Primary Efficacy Endpoint: The primary outcome is typically the change in IOP from baseline at specified time points.[11][12]

-

Safety and Tolerability Assessment: Ocular and systemic adverse events are monitored throughout the study.[11]

Safety and Tolerability

Latanoprost is generally well-tolerated.[2] The most common side effects are localized to the eye and include:

-

Conjunctival hyperemia: Redness of the eye due to increased blood flow.[2]

-

Increased iris pigmentation: This is a common and often permanent side effect.[2]

-

Eyelash changes: Lengthening, thickening, and darkening of the eyelashes.[2]

-

Mild eye irritation: A stinging or burning sensation upon instillation.[2]

Systemic side effects are rare due to the rapid metabolism of latanoprost acid.[3][4]

This compound is a highly effective and well-tolerated medication for the management of ocular hypertension and open-angle glaucoma. Its primary mechanism of action, the enhancement of uveoscleral outflow of aqueous humor, provides a significant and sustained reduction in intraocular pressure. Extensive preclinical and clinical research has established its favorable efficacy and safety profile, solidifying its role as a cornerstone in the therapeutic armamentarium against glaucomatous optic neuropathy. Ongoing research continues to explore novel delivery systems and formulations to further improve patient adherence and treatment outcomes.

References

- 1. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 3. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Peripheral Latanoprost Administration Lowers Intraocular Pressure in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. selleckchem.com [selleckchem.com]

- 7. Latanoprost - Wikipedia [en.wikipedia.org]

- 8. Four years later: a clinical update on latanoprost - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of latanoprost eye drops for glaucoma treatment: a 1-year study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Meta-analysis of randomised controlled trials comparing latanoprost with timolol in the treatment of patients with open angle glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 4-week, dose-ranging study comparing the efficacy, safety and tolerability of latanoprost 75, 100 and 125 μg/mL to latanoprost 50 μg/mL (xalatan) in the treatment of primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase III study comparing preservative-free latanoprost eye drop emulsion with preserved latanoprost in open-angle glaucoma or ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. Latanoprost Eluting Contact Lens for Treating Glaucoma and Ocular Hypertension [meddatax.com]

- 18. Meta‐analysis of randomised controlled trials comparing latanoprost with brimonidine in the treatment of open‐angle glaucoma, ocular hypertension or normal‐tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

The Unwanted Epimer: A Technical Guide to 15(S)-Latanoprost as a Latanoprost Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension. Its therapeutic efficacy is critically dependent on its specific stereochemistry, particularly at the C-15 position. The inversion of the hydroxyl group at this position results in the formation of the 15(S)-Latanoprost epimer, a process-related impurity with significantly reduced biological activity. This technical guide provides an in-depth analysis of the role of this compound as a critical impurity in latanoprost formulations. It covers its formation during synthesis, analytical methods for its detection and quantification, its pharmacological profile, and the resulting implications for the quality, safety, and efficacy of latanoprost drug products.

Introduction

Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1] This active metabolite is a selective agonist of the prostaglandin F (FP) receptor, which mediates the outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[2] The stereochemical configuration of the hydroxyl group at the C-15 position is crucial for potent FP receptor binding and subsequent pharmacological activity. The desired and biologically active isomer is (15R)-Latanoprost. However, during the synthesis of latanoprost, the formation of the (15S) epimer, also known as 15-epi-latanoprost, can occur.[3][4] This diastereomer is considered a process-related impurity and its presence in the final drug product must be carefully controlled.

Formation of this compound during Synthesis

The synthesis of latanoprost is a multi-step process that often involves the reduction of a ketone intermediate to form the C-15 hydroxyl group. The stereoselectivity of this reduction step is critical in determining the ratio of the desired (15R) to the undesired (15S) epimer.

Several synthetic routes for latanoprost have been developed, with many aiming to improve the diastereomeric excess of the (15R)-isomer.[5][6][7] The formation of the 15(S) diastereomer can be influenced by several factors, including the choice of reducing agent, reaction temperature, and the presence of chiral auxiliaries. Inadequate control over these parameters can lead to an increased proportion of the this compound impurity.[3]

Table 1: Key Considerations in Latanoprost Synthesis to Control this compound Formation

| Synthetic Step | Key Control Parameters | Impact on this compound Formation |

| Reduction of the C-15 Ketone | Choice of reducing agent (e.g., L-selectride, sodium borohydride with chiral catalysts), temperature, solvent. | Non-stereoselective reduction leads to a mixture of (15R) and (15S) epimers. Optimized conditions are crucial to favor the formation of the (15R) isomer. |

| Purification of Intermediates | Crystallization, column chromatography. | Effective purification of key intermediates can remove the undesired (15S) epimer before proceeding to subsequent steps. |

| Protection and Deprotection Steps | Choice of protecting groups and reaction conditions. | Inversion at the C-15 position can occur under certain conditions if the hydroxyl group is not appropriately protected. |

Below is a DOT script illustrating the logical relationship in the synthesis of latanoprost and the point at which the 15(S) impurity can arise.

Analytical Methodologies for Detection and Quantification

The structural similarity between latanoprost and its 15(S)-epimer necessitates the use of high-resolution analytical techniques for their separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.

Experimental Protocol: HPLC Method for Latanoprost and this compound Analysis

A validated HPLC method for the baseline separation of latanoprost and its isomers, including this compound, has been reported.[8][9] The following protocol is based on the principles outlined in the literature.

Objective: To separate and quantify latanoprost and this compound in a drug substance or formulation.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: Amino (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

-

Mobile Phase: A mixture of heptane, 2-propanol, and acetonitrile in a ratio of approximately 93:6:1 (v/v/v), with the addition of a small amount of water.[8]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 210 nm.[10]

-

Injection Volume: 20 µL.[9]

-

Column Temperature: Ambient.

Sample Preparation:

-

Standard Solution: Prepare a standard solution of latanoprost and this compound of known concentrations in the mobile phase.

-

Sample Solution: Dissolve a known amount of the latanoprost drug substance or formulation in the mobile phase to achieve a suitable concentration for analysis.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention times and response factors for latanoprost and this compound.

-

Inject the sample solution.

-

Identify the peaks corresponding to latanoprost and this compound based on their retention times.

-

Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Table 2: Summary of Analytical Methods for Latanoprost and its Impurities

| Method | Column | Mobile Phase | Detection | Key Advantages | Reference |

| Normal-Phase HPLC | Amino (NH2) | Heptane:2-propanol:acetonitrile (93:6:1 v/v/v) + water | UV (210 nm) | Baseline separation of this compound and other isomers. | [8] |

| Reverse-Phase HPLC | C18 | Acetonitrile:Water with trifluoroacetic acid | UV (205 nm) | Rapid analysis time. | [11] |

| UPLC-Q-Orbitrap MS | C18 | Methanol:Acetonitrile:Water (pH 3.0) | Mass Spectrometry | High sensitivity and specificity for trace analysis. | [12] |

The following DOT script illustrates a typical experimental workflow for the analysis of this compound impurity.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. cellagentech.com [cellagentech.com]

- 3. an-improved-synthesis-of-latanoprost-involving-effective-control-on-15-s-diastereomer - Ask this paper | Bohrium [bohrium.com]

- 4. An improved synthesis of latanoprost involving effective control on 15(S) diastereomer | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caod.oriprobe.com [caod.oriprobe.com]

An In-depth Technical Guide to 15(S)-Latanoprost (CAS Number: 145773-22-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 15(S)-Latanoprost, an isomer of the widely used prostaglandin F2α analogue, Latanoprost. This document details its physicochemical characteristics, pharmacological profile, and relevant experimental methodologies, serving as a vital resource for professionals in research and drug development.

Physicochemical Properties

This compound, also known as 15-epi Latanoprost, is primarily encountered as a process-related impurity in the synthesis of Latanoprost.[1] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 145773-22-4 |

| Molecular Formula | C₂₆H₄₀O₅[2] |

| Molecular Weight | 432.59 g/mol [1] |

| Appearance | Colorless to light yellow |

| Boiling Point | 583.8 ± 50.0 °C (Predicted) |

| Density | 1.093 ± 0.06 g/cm³ (Predicted) |

| Flash Point | -16 °C (closed cup)[1] |

| Solubility | Soluble in Chloroform, DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml), and Methyl Acetate.[3] Sparingly soluble in a DMSO:PBS (1:12) solution at approximately 80 µg/ml.[4] |

| Storage and Stability | Recommended storage at -20°C.[3] The compound is stable for at least two years when stored under these conditions.[3] Latanoprost and its isomers are susceptible to degradation under extreme pH conditions, oxidation, light, and heat. |

Pharmacological Profile

Mechanism of Action

Like its (15R) counterpart, this compound is an analogue of prostaglandin F2α and acts as an agonist at the prostaglandin F (FP) receptor.[5] The activation of the FP receptor, a G-protein coupled receptor (GPCR), is the primary mechanism through which latanoprost and its analogues exert their biological effects, most notably the reduction of intraocular pressure (IOP).

The FP receptor primarily couples to the Gq/11 family of G-proteins.[6] Ligand binding initiates a signaling cascade beginning with the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the modulation of various cellular functions.[6]

References

- 1. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments [mdpi.com]

- 2. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 5. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Biological Effects of 15(S)-Latanoprost Free Acid and its Isomer, Latanoprost Free Acid

Introduction

Latanoprost is a prostaglandin F2α analogue widely utilized in the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which is hydrolyzed by corneal esterases into its biologically active form, Latanoprost free acid.[1][2][3][4] This technical guide focuses on the biological effects of 15(S)-Latanoprost free acid. This compound is a stereoisomer of the more common Latanoprost, distinguished by an inverted hydroxyl group at the carbon-15 position, and is often found as an impurity in commercial Latanoprost preparations.[5] Due to the limited specific data on the 15(S) isomer, this document will also provide a comprehensive overview of the well-researched 15(R) isomer, Latanoprost free acid, to offer a complete understanding of its biological context and mechanisms of action.

Pharmacokinetics and Metabolism: From Prodrug to Active Acid

Latanoprost's efficacy is dependent on its conversion to the active Latanoprost free acid. This bioactivation occurs locally within the eye.

Metabolic Pathway: The isopropyl ester prodrug, Latanoprost, is absorbed through the cornea.[1] Within the corneal tissue, esterase enzymes rapidly hydrolyze the ester bond, releasing the biologically active Latanoprost free acid.[1][3][4] This active form then penetrates the anterior segment of the eye to exert its therapeutic effects.[6] The peak concentration of Latanoprost free acid in the aqueous humor is typically reached approximately two hours after topical administration.[1][3][4] Systemically, the elimination of Latanoprost free acid from plasma is rapid, with a half-life of about 17 minutes.[1][3][4]

Primary Mechanism of Action: FP Receptor Agonism and IOP Reduction

The principal therapeutic effect of Latanoprost free acid is the reduction of intraocular pressure, which is achieved primarily through its interaction with the prostanoid FP receptor.

Signaling Pathway: Latanoprost free acid is a selective agonist of the prostaglandin F (FP) receptor.[7][8] Binding of the acid to FP receptors located on ciliary muscle cells initiates a signaling cascade that leads to an increase in the uveoscleral outflow of aqueous humor, which is the primary mechanism for IOP reduction.[2][3][8] This process involves the remodeling of the extracellular matrix within the uveoscleral pathway, mediated by an increase in the activity of matrix metalloproteinases (MMPs).[1][8] The remodeling increases the spaces between ciliary muscle bundles, reducing hydraulic resistance and facilitating fluid drainage.[8] The maximum IOP-lowering effect is observed 8 to 12 hours after administration and persists for over 24 hours.[1][2]

References

- 1. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is Latanoprost used for? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Latanoprost ophthalmic solution in the treatment of open angle glaucoma or raised intraocular pressure: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. droracle.ai [droracle.ai]

Methodological & Application

Application Notes and Protocols for 15(S)-Latanoprost In Vivo Studies in Monkeys

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[1][3] The primary mechanism of action is an increase in the uveoscleral outflow of aqueous humor, which reduces IOP.[1][3][4] Animal studies, particularly in non-human primates like cynomolgus monkeys, are crucial for preclinical evaluation of its efficacy, safety, and mechanism of action.[3][4] This document provides detailed protocols for in vivo studies of 15(S)-Latanoprost in monkeys, based on established research methodologies.

I. Animal Model and Husbandry

-

Species: Cynomolgus monkeys (Macaca fascicularis) are a commonly used and appropriate model for these studies.[5][6][7]

-

Health Status: Animals should be healthy, adult females, weighing between 3 to 6 kg.[8][9]

-

Glaucoma Induction (if applicable): For efficacy studies in a disease model, unilateral glaucoma can be induced by repeated argon laser photocoagulation of the trabecular meshwork.[7][8][10]

-

Housing and Care: Monkeys should be housed in accordance with institutional animal care and use committee (IACUC) guidelines.

II. Experimental Protocols

A. Pharmacokinetic Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

-

Drug Formulation and Administration:

-

Sample Collection:

-

Sample Analysis:

-

Purify samples using methods like Sep-Pak C18 cartridge separation.[6]

-

Analyze samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with on-line radioactivity detection.[5][6]

-

Identify metabolites using gas chromatography-mass spectrometry (GC-MS) after derivatization (e.g., tertiary butyldimethylsilyl derivatives).[5]

-

B. Intraocular Pressure (IOP) Lowering Efficacy Studies

Objective: To evaluate the IOP-lowering effect of this compound.

Methodology:

-

Baseline IOP Measurement:

-

Drug Administration:

-

Administer a single drop (approximately 30 µL) of the test article (e.g., 0.005% Latanoprost ophthalmic solution) to the glaucomatous or test eye.[8]

-

For multiple-dose studies, administer the drug once daily for a specified period (e.g., 5 consecutive days).[8][9]

-

A vehicle-only control should be used in the contralateral eye or in a separate group of animals.[8]

-

-

Post-Treatment IOP Measurement:

-

Measure IOP at regular intervals post-administration (e.g., hourly for 6 hours) on treatment days (e.g., Day 1, 3, and 5).[8]

-

-

Washout Period:

III. Data Presentation

Pharmacokinetic Data

| Parameter | Route of Administration | Value | Species | Reference |

| Time to Maximum Concentration (Tmax) in Plasma (Latanoprost Acid) | Topical | 5 minutes | Cynomolgus Monkey | [5] |

| Elimination Half-life in Plasma (Latanoprost Acid) | Topical | ~10-17 minutes | Cynomolgus Monkey | [1][5] |

| Maximum Plasma Concentration (Day 1) | Topical (6 µ g/eye ) | 7.87 ± 3.18 ng eq./ml | Cynomolgus Monkey | [6] |

| Maximum Plasma Concentration (Day 21) | Topical (6 µ g/eye ) | 9.31 ± 4.21 ng eq./ml | Cynomolgus Monkey | [6] |

| Major Metabolites | All routes | 1,2-dinor acid of latanoprost, 1,2,3,4-tetranor metabolite of the acid of latanoprost | Cynomolgus Monkey | [5] |

Intraocular Pressure (IOP) Reduction Data

| Treatment | Animal Model | Day of Measurement | Mean IOP Reduction (mmHg ± SEM) | Peak IOP Reduction (mmHg ± SEM) | Reference |

| 0.005% Latanoprost Ophthalmic Solution | Glaucomatous Cynomolgus Monkeys | Day 3 | 5.4 ± 1.0 | - | [7][10] |

| 0.005% Latanoprost Ophthalmic Solution | Glaucomatous Cynomolgus Monkeys | Day 5 | - | 6.6 ± 1.3 | [7][10] |

| 0.001% 15-keto Latanoprost | Glaucomatous Cynomolgus Monkeys | Day 5 | - | 7.6 ± 0.6 | [8][11] |

| 0.005% Latanoprost | Glaucomatous Cynomolgus Monkeys | Day 5 | - | 6.6 ± 0.6 | [8][11] |

IV. Mandatory Visualizations

Signaling Pathway of Latanoprost

Caption: Latanoprost Signaling Pathway for IOP Reduction.

Experimental Workflow for In Vivo IOP Studies in Monkeys

Caption: Experimental Workflow for IOP Studies in Monkeys.

References

- 1. Latanoprost - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 3. mims.com:443 [mims.com:443]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of latanoprost in the cynomolgus monkey. 1st communication: single intravenous, oral or topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of latanoprost in the cynomolgus monkey. 2nd communication: repeated topical administration on the eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Latanoprost-eluting contact lenses in glaucomatous monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. Latanoprost-Eluting Contact Lenses in Glaucomatous Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 15-keto latanoprost on intraocular pressure and aqueous humor dynamics in monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 15(S)-Latanoprost Solutions for Cell Culture Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely used medication for reducing intraocular pressure in patients with glaucoma and ocular hypertension.[1][2] Its active form, latanoprost acid, is a potent and selective FP prostanoid receptor agonist.[1] Beyond its clinical applications, latanoprost is a valuable tool in cell culture-based research to investigate various cellular processes. 15(S)-Latanoprost is a biologically important isomer and potential impurity in commercial latanoprost preparations.[3][4] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in cell culture assays, ensuring accurate and reproducible results.

Physicochemical Properties and Solubility

This compound is a lipophilic compound with limited solubility in aqueous solutions.[5] It is typically supplied as a solution in an organic solvent, such as methyl acetate.[3][6] For cell culture applications, it is essential to dissolve it in a biocompatible solvent to prepare a concentrated stock solution, which is then further diluted in the cell culture medium to the desired working concentration.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Reference |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | [3][4] |

| Ethanol | 100 mg/mL | [3][4] |

| Dimethylformamide (DMF) | 100 mg/mL | [3][4] |

| DMSO:PBS (pH 7.2) (1:12) | 80 µg/mL | [3][4] |

Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound (typically supplied in methyl acetate)[3]

-

High-purity, sterile dimethyl sulfoxide (DMSO) for cell culture

-

Sterile, amber microcentrifuge tubes

-

Nitrogen gas source (optional)

-

Vortex mixer

-

Calibrated micropipettes and sterile tips

Procedure:

-

Solvent Evaporation (if necessary): If this compound is supplied in methyl acetate, the solvent must be evaporated. Under a gentle stream of nitrogen gas, carefully evaporate the methyl acetate from the vial.[6]

-

Reconstitution in DMSO: Once the methyl acetate has completely evaporated, add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM stock solution. The molecular weight of this compound is 432.59 g/mol .[3] For example, to prepare a 10 mM stock solution from 1 mg of this compound, dissolve it in 231.2 µL of DMSO.

-

Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[3][4] When stored at -20°C, the stock solution is stable for at least one month.[4]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes or conical tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.

-

Immediate Use: It is recommended to prepare the working solutions fresh for each experiment and use them immediately. Aqueous solutions of latanoprost are not recommended for storage for more than one day.[6]

Experimental Workflow for Cell Culture Assays

The following diagram illustrates a general workflow for conducting cell culture assays with this compound.

References

Analytical Techniques for Separating Latanoprost Isomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical separation of latanoprost and its isomers. The methodologies outlined are crucial for ensuring the purity, stability, and quality of latanoprost in pharmaceutical formulations. The primary isomers of concern are the 15(S)-epimer (an epimer at the C-15 hydroxyl group) and the 5,6-trans isomer (a geometric isomer).

Introduction to Latanoprost and its Isomers

Latanoprost is a prostaglandin F2α analogue used to treat glaucoma and ocular hypertension. Its chemical structure contains several chiral centers and a cis double bond, making it susceptible to isomerization during synthesis and storage. The presence of isomers can impact the drug's efficacy and safety profile, necessitating robust analytical methods for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Normal-phase HPLC has proven effective for the baseline separation of latanoprost from its key isomers, 15(S)-latanoprost and 5,6-trans-latanoprost.[1][2][3][4]

Application Note: Normal-Phase HPLC Separation

This method utilizes an amino (NH2) stationary phase to achieve separation based on the polarity of the analytes. The non-polar mobile phase allows for differential interaction of the isomers with the polar stationary phase, leading to their resolution.

Experimental Protocol: Normal-Phase HPLC

Objective: To achieve baseline separation of latanoprost, this compound, and 5,6-trans-latanoprost.

Instrumentation:

-

Shimadzu LC-10AD VP pump

-

Shimadzu Sil 10AD VP autosampler

-

Shimadzu SPD-10AV VP UV-Vis detector

-

Shimadzu CTO 10ASVP column oven

Chromatographic Conditions:

-

Column: Phenomenex Luna NH2, 250 mm x 4.6 mm, 5 µm particle size[5]

-

Mobile Phase: n-heptane:2-propanol:acetonitrile (93:6:1, v/v/v) with the addition of 0.5 mL/L water[5]

-

Flow Rate: 1.0 mL/min[5]

-

Column Temperature: 25°C[5]

-

Detection Wavelength: 210 nm[5]

-

Injection Volume: 20 µL[5]

Sample Preparation: Dissolve an appropriate amount of the latanoprost bulk substance or sample in the mobile phase to achieve a suitable concentration for analysis.

Data Analysis: Identify and quantify the peaks corresponding to latanoprost and its isomers based on their retention times, which are determined by injecting standard solutions of each compound.

Quantitative Data for Normal-Phase HPLC Method

| Parameter | Latanoprost | This compound | 5,6-trans-Latanoprost |

| Linearity Range (µg/mL) | 1 - 10 | 0.5 - 15 | 3 - 24 |

| Correlation Coefficient (r²) | > 0.98 | > 0.98 | > 0.98 |

Data sourced from validation studies of the described HPLC method.[5]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Isomer Determination

For highly sensitive and specific determination of latanoprost isomers, particularly in complex matrices like eye drops, a UPLC-tandem mass spectrometry (MS) method is highly effective.[6]

Application Note: UPLC-MS/MS for Stereoisomer Analysis

This method combines the high separation efficiency of UPLC with the sensitive and selective detection of a high-resolution mass spectrometer. A C18 reversed-phase column is used for separation, and detection is achieved by monitoring specific ion transitions for latanoprost and its isomers.

Experimental Protocol: UPLC-MS

Objective: To determine the levels of 5,6-trans-latanoprost and this compound in latanoprost eye drops.

Instrumentation:

-

UPLC system

-

Q-Orbitrap Mass Spectrometer with a Heated Electrospray Ionization (HESI) source

Chromatographic Conditions:

-

Column: Thermo Accucore-C18[6]

-

Mobile Phase: methanol:acetonitrile:water (48:12:40, v/v/v), with the water adjusted to pH 3.0 with acetic acid[6]

-

Flow Rate: 0.3 mL/min[6]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive HESI[6]

-

Probe Heater Temperature: 300°C[6]

-

Capillary Temperature: 380°C[6]

-

Scan Mode: m/z 300 to 600[6]

-

Monitored Ion: [M+Na]+ at m/z 455.277 ± 0.003 for latanoprost and its isomers[6]

Sample Preparation: Dilute the latanoprost eye drop formulation with the mobile phase to a concentration within the linear range of the assay.

Quantitative Data for UPLC-MS Method

| Parameter | 5,6-trans-Latanoprost | This compound |

| Linearity Range (ng/mL) | 1 - 100 | 1 - 100 |

| Limit of Quantitation (pg/mL) | 3 | 3 |

| Average Recovery (%) | 96.50 | 95.22 |

| RSD of Recovery (%) | 1.99 | 2.34 |

Data sourced from a study on the determination of stereoisomers in latanoprost eye drops.[6]

Advanced HPLC with a Combined Column System

A more recent and advanced method utilizes a combined stationary phase system to separate a wider range of latanoprost-related substances, including geometric and optical isomers.[7][8]

Application Note: Combined Chiral and Cyano Column HPLC

This innovative approach employs a chiral column for the separation of enantiomers and a cyano column to retain other related substances. A reverse-phase gradient elution allows for the simultaneous quantification of latanoprost and six of its related impurities.[8]

Experimental Protocol: Combined Column HPLC

Objective: To simultaneously quantify latanoprost and six related substances, including isomers, in antiglaucoma eye drops.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Stationary Phase: Combined system of a chiral column and a cyano column[8]

-

Mobile Phase: Reverse-phase gradient elution (specific gradient profile to be optimized based on the exact column combination and system)

Method Validation: This method has been validated according to the International Council for Harmonisation (ICH) Q2 guidelines.[7][8]

Quantitative Data for Combined Column HPLC Method

| Parameter | Latanoprost | Related Substances |

| Linearity Range (µg/mL) | 40 - 60 | 0.05 - 2.77 |

| Correlation Coefficient (r) | 0.999 | 0.999 |

| Recovery (%) | 98.0 - 102.0 | 90.0 - 110.0 |

| Limit of Detection (µg/mL) | 0.025 | - |

| Limit of Quantitation (µg/mL) | 0.35 | - |

Data sourced from a study on quantifying latanoprost and related substances in glaucoma treatments.[7][8]

Visualized Experimental Workflows

Caption: Normal-Phase HPLC Workflow for Latanoprost Isomer Separation.

Caption: UPLC-MS Workflow for Stereoisomer Determination in Eye Drops.

References

- 1. Validated Liquid Chromatographic Method for Analysis of the Isomers of Latanoprost | Semantic Scholar [semanticscholar.org]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Validated liquid chromatographic method for analysis of the isomers of latanoprost - Acta Chromatographica - Tom Vol. 20, no. 2 (2008) - BazTech - Yadda [yadda.icm.edu.pl]

- 5. akjournals.com [akjournals.com]

- 6. Determination of Two Stereoisomers in Latanoprost Eye Drops by UPLC-MS [cjph.com.cn]

- 7. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments | MDPI [mdpi.com]

- 8. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vitro Assays for Measuring 15(S)-Latanoprost Receptor Binding

Introduction

Latanoprost is a prostaglandin F2α (PGF2α) analogue widely used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] It functions as a selective agonist for the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[3][4] The activation of the FP receptor increases the uveoscleral outflow of aqueous humor, which in turn reduces intraocular pressure (IOP).[4][5] 15(S)-Latanoprost is a key isomer of Latanoprost where the hydroxyl group at the 15th carbon position is inverted.[6][7] While both are FP receptor agonists, their binding affinities and potencies differ. Accurate characterization of the binding of this compound to the FP receptor is crucial for understanding its pharmacological profile, ensuring drug purity, and developing new therapeutic agents.

These application notes provide an overview of the FP receptor signaling pathway and detailed protocols for in vitro assays designed to measure the receptor binding affinity of compounds like this compound.

Prostaglandin F (FP) Receptor Signaling Pathway

The FP receptor is a Gq-protein coupled receptor.[8] Upon agonist binding, such as with Latanoprost acid or this compound acid, the receptor activates the Gαq subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response.

Quantitative Binding Data

The binding affinity of ligands to the FP receptor is typically determined through competitive binding assays and expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). The data below summarizes reported values for the active acid forms of Latanoprost and this compound.

| Compound | Assay Type | Receptor Source | IC50 (nM) | Ki (nM) | Reference |

| Latanoprost Acid | FP Receptor Binding | Cat Iris Sphincter Muscle | 3.6 | - | [6] |

| This compound Acid | FP Receptor Binding | Cat Iris Sphincter Muscle | 24 | - | [6] |

| Latanoprost Acid | FP Receptor Binding | - | - | 98 | [9] |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This assay is considered the gold standard for determining the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10]

Methodology

-

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-PGF2α) is incubated with a source of FP receptors (e.g., cell membrane homogenates) in the presence of increasing concentrations of the unlabeled test compound (this compound). The test compound competes for binding sites, displacing the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line overexpressing the human FP receptor (e.g., HEK293T/17) or tissue homogenates known to express the receptor (e.g., cat iris sphincter muscle).[6][11]

-

Radioligand: [³H]-Prostaglandin F2α.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled FP receptor agonist (e.g., 10 µM PGF2α).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester.

-

Filters: Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[12]

-

Scintillation Fluid: Betaplate Scint or similar.

-

Detector: Microplate scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from the receptor source tissue or cells via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[12]

-

Assay Setup: Set up the assay in a 96-well plate with a final volume of 250 µL per well.[12]

-

Total Binding Wells: 150 µL membranes, 50 µL radioligand, 50 µL assay buffer.

-

Non-specific Binding (NSB) Wells: 150 µL membranes, 50 µL radioligand, 50 µL non-specific binding control.

-

Competition Wells: 150 µL membranes, 50 µL radioligand, 50 µL of this compound dilution series (typically 10 concentrations over a 5-log unit range).[10]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: Dry the filters, add scintillation cocktail, and count the trapped radioactivity in a microplate scintillation counter.[12]

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Protocol 2: [³⁵S]GTPγS Functional Binding Assay

This functional assay measures the activation of the G-protein coupled to the receptor, which is a direct consequence of agonist binding. It quantifies the agonist-stimulated binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[13]

Methodology

-

Principle: In the basal state, GDP is bound to the Gα subunit. Agonist binding to the FP receptor catalyzes the exchange of GDP for GTP.[13] This assay uses the radiolabeled, non-hydrolyzable GTP analog [³⁵S]GTPγS. The amount of radioactivity incorporated into the membranes is proportional to the degree of G-protein activation by the agonist.

-

Materials:

-

Receptor Source: Cell membranes expressing the FP receptor and Gq proteins.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: A high concentration of unlabeled GTPγS.

-

Filtration apparatus, filters, scintillation fluid, and counter as described in Protocol 1.

-

-

Procedure:

-

Membrane Preparation: Prepare membranes as described in Protocol 1.

-

Assay Setup: In a 96-well plate, combine the following in order:

-

Cell membranes (10-20 µg protein/well).

-

GDP (to a final concentration of ~10 µM).

-

Varying concentrations of this compound (for dose-response) or buffer (for basal binding).

-

-

Pre-incubation: Pre-incubate the plate for 15-20 minutes at 30°C.

-

Initiate Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1 nM) to all wells to start the reaction.

-

Incubation: Incubate for 30-60 minutes at 30°C with gentle agitation.

-

Termination and Filtration: Stop the reaction and separate bound from free radioligand by rapid vacuum filtration, as described in Protocol 1.

-

Counting: Quantify the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding (no agonist) from the binding at each agonist concentration.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (potency) and Emax (efficacy) values.

-

Note on Non-Radioactive Alternatives: For laboratories looking to avoid radioactivity, alternative formats for GPCR functional assays exist, such as those using fluorescent GTP analogs (e.g., Eu-GTP) with Time-Resolved Fluorescence (TRF) detection.[13][14] Additionally, cell-based assays measuring downstream signaling events, such as intracellular calcium flux or reporter gene activation, can provide valuable functional data.[11][15]

References

- 1. What is Latanoprost used for? [synapse.patsnap.com]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. mybiosource.com [mybiosource.com]

- 9. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. caymanchem.com [caymanchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 15(S)-Latanoprost in Animal Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of 15(S)-Latanoprost in various animal models. The information is compiled from peer-reviewed studies and established veterinary practices.

Data Presentation

The following table summarizes the quantitative data on the administration of this compound in different animal models. The most commonly used concentration in these studies is a 0.005% ophthalmic solution.[1][2][3][4]

| Animal Model | Dosage Concentration | Administration Route | Dosing Frequency | Key Findings & Observations |

| Dog (Canis lupus familiaris) | 0.005% solution | Topical Ophthalmic | Once daily (evening) | Significant decrease in intraocular pressure (IOP) with less daily fluctuation.[3] |

| 0.005% solution | Topical Ophthalmic | Twice daily (every 12 hours) | Effective at lowering IOP, comparable to the latanoprost-timolol combination. Caused the greatest decline in IOP with the least daily fluctuations, but longer duration miosis.[3] | |

| 0.005% solution | Topical Ophthalmic | Three times daily (every 8 hours) | Mean IOP reduction of 33 ± 8.2%. Significantly smaller pupil diameter and greater conjunctival hyperemia compared to twice-daily application. | |

| Rabbit (Oryctolagus cuniculus) | 0.005% solution (30 µL single drop) | Topical Ophthalmic | Once daily for 10 days | Maximum plasma concentration of latanoprost acid occurred at 0.25 hours after administration.[1] Higher levels of latanoprost acid were found in the aqueous humor and cornea compared to the vitreous humor.[1] |

| Monkey (Cynomolgus) | 6 μ g/eye/day | Topical Ophthalmic | Daily | Induced increased iris pigmentation.[5] Reversible increase in palpebral fissure.[5] The pharmacologically active acid of latanoprost showed a maximum concentration 5 minutes post-topical administration.[6] |

Experimental Protocols

Detailed methodologies for key experiments involving the administration of this compound are outlined below.

Protocol 1: Evaluation of Intraocular Pressure (IOP) Reduction in a Canine Model

This protocol is adapted from studies evaluating the efficacy of different dosing frequencies of Latanoprost in clinically normal dogs and those with glaucoma.[3]

1. Animal Subjects:

-

Healthy, adult dogs of a specific breed (e.g., Beagle) with no pre-existing ocular abnormalities.[3]

-

Animals should be acclimated to the laboratory environment and handling procedures for at least one week prior to the study.[1]

2. Materials:

-

Sterile saline solution (0.9% NaCl) for control eye.

-

Tonometer (e.g., applanation tonometer) for IOP measurements.[3]

-

Calipers for measuring pupil size.[3]

3. Procedure:

-

Baseline Measurement: For 48 hours prior to treatment, measure baseline IOP and pupil size in both eyes at regular intervals (e.g., every 6 hours) to establish a diurnal rhythm.

-

Randomization: Randomly assign dogs to different treatment groups (e.g., once daily, twice daily, three times daily). In each dog, one eye will be the treatment eye and the contralateral eye will serve as the control.[3]

-

Administration:

-

Wash hands before administering the medication.[7]

-

Instill one drop of 0.005% Latanoprost solution into the conjunctival sac of the treated eye.

-

Instill one drop of sterile saline into the contralateral (control) eye.

-

If other topical medications are being used, wait at least 5 minutes between administrations.[7][8]

-

-

Dosing Schedule:

-

Twice Daily: Administer drops every 12 hours for a period of 5 days.

-

Three Times Daily: Administer drops every 8 hours for a period of 5 days.

-

-